molecular formula C8H13N3O2S B2756735 2-(Propylamino)pyridine-3-sulfonamide CAS No. 1247456-99-0

2-(Propylamino)pyridine-3-sulfonamide

Cat. No. B2756735
CAS RN: 1247456-99-0
M. Wt: 215.27
InChI Key: AOYDYZUVFPCVGL-UHFFFAOYSA-N
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Description

2-(Propylamino)pyridine-3-sulfonamide, also known as PAP-3, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative of pyridine, which makes it a potential candidate for various biological applications.

Scientific Research Applications

Mechanism of Action

Target of Action

2-(Propylamino)pyridine-3-sulfonamide, as a sulfonamide derivative, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 2-(Propylamino)pyridine-3-sulfonamide, exhibit their pharmacological activities by inhibiting these enzymes. They act as competitive inhibitors, binding to the active sites of these enzymes and preventing their normal substrates from interacting with them . This inhibition disrupts the normal functioning of the enzymes, leading to the therapeutic effects of the drug.

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the reabsorption of bicarbonate ions in the kidneys, leading to increased diuresis . Similarly, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for bacterial growth and replication .

Pharmacokinetics

They are distributed widely in the body, metabolized in the liver, and excreted primarily in the urine .

Action Environment

The action, efficacy, and stability of 2-(Propylamino)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the stability of the drug .

properties

IUPAC Name

2-(propylamino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-2-5-10-8-7(14(9,12)13)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYDYZUVFPCVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propylamino)pyridine-3-sulfonamide

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